2-(2,5-Dichlorophenyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9Cl2N |
|---|---|
Molecular Weight |
202.08 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)azetidine |
InChI |
InChI=1S/C9H9Cl2N/c10-6-1-2-8(11)7(5-6)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |
InChI Key |
WRNGXEJQMZHKBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,5 Dichlorophenyl Azetidine and Its Derivatives
Direct Azetidine (B1206935) Ring Formation Strategies
Direct formation of the azetidine ring from acyclic precursors is a primary approach for synthesizing 2-substituted azetidines, including the 2-(2,5-dichlorophenyl) variant. These methods involve either the formation of a key carbon-nitrogen bond or a carbon-carbon bond to close the four-membered ring.
Intramolecular cyclization is a common and reliable method for azetidine synthesis, typically involving the formation of the ring by a nucleophilic substitution reaction on a suitable acyclic precursor. acs.org This strategy relies on a pre-formed chain where a nitrogen nucleophile displaces a leaving group. acs.org
The most prevalent intramolecular approach to azetidines involves the formation of a carbon-nitrogen (C-N) bond. magtech.com.cn This is typically achieved through the cyclization of γ-aminohalides or related compounds where a nitrogen atom acts as a nucleophile to displace a leaving group from a carbon three atoms away.
Key strategies include:
Nucleophilic Substitution: This is the most common method, where an amine attacks a carbon atom bearing a leaving group (such as a halide or a sulfonate ester) in a 4-exo-tet cyclization. acs.orgresearchgate.net To synthesize 2-(2,5-Dichlorophenyl)azetidine, a precursor such as 1-amino-3-halo-1-(2,5-dichlorophenyl)propane would be required. The reaction is often promoted by a base to deprotonate the amine, enhancing its nucleophilicity. A significant challenge in this approach is the competition with elimination reactions, which is influenced by the strain of the forming four-membered ring. acs.org
Aminolysis of Epoxides: The intramolecular opening of epoxides by an amine can also yield azetidines. For the target molecule, a precursor like a 3,4-epoxy-amine could undergo a La(OTf)₃-catalyzed intramolecular aminolysis, which has been shown to selectively form the azetidine ring in high yield. nih.gov
Palladium-Catalyzed C-H Amination: Advanced methods include the intramolecular amination of C(sp³)–H bonds. A palladium(II)-catalyzed approach has been developed for synthesizing functionalized azetidines. rsc.org This process involves the reductive elimination from an alkyl–Pd(IV) intermediate, promoted by an oxidant, to form the C-N bond and close the azetidine ring. rsc.org This method demonstrates high functional group tolerance. rsc.org
Table 1: Examples of Intramolecular C-N Bond Formation for Azetidine Synthesis This table presents generalized examples of the reaction type, which can be adapted for the synthesis of this compound.
| Starting Material Type | Reagents/Catalyst | Product Type | Key Feature | Reference(s) |
|---|---|---|---|---|
| γ-Haloamine | Base (e.g., NaH, K₂CO₃) | Azetidine | Classical SN2 cyclization | acs.orgresearchgate.net |
| cis-3,4-Epoxy amine | La(OTf)₃ | 3-Hydroxyazetidine | Regioselective anti-Baldwin 4-exo-tet cyclization | nih.gov |
| γ-Aminoalkane with directing group | Pd(OAc)₂, oxidant (e.g., Benziodoxole tosylate) | Azetidine | Intramolecular C(sp³)–H amination | rsc.org |
| 1-Arenesulfonylaziridines | Dimethylsulfoxonium methylide | 1-Arenesulfonylazetidines | Ring expansion via nucleophilic attack and cyclization | organic-chemistry.org |
While less common than C-N bond formation, intramolecular carbon-carbon (C-C) bond formation can also be employed to construct the azetidine ring. magtech.com.cn These methods typically involve creating the C2-C3 or C3-C4 bond of the ring system.
Examples of such strategies include:
Michael Additions: Intramolecular Michael additions can be utilized where a nucleophilic carbon attacks an α,β-unsaturated system within the same molecule to form the heterocyclic ring. magtech.com.cn
Carbene Insertion: The insertion of a carbene into a C-H or N-H bond is another powerful technique. For instance, a rhodium-catalyzed carbene insertion into an N-H bond of a diazoketone derived from an amino acid has been used to form the azetidin-2-one (B1220530) ring, which can then be reduced to the corresponding azetidine. acs.org
Cycloaddition reactions offer a powerful and atom-economical approach to the azetidine core by forming two new bonds in a single conceptual step.
The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is an efficient method for synthesizing functionalized azetidines. rsc.orgnih.gov To produce this compound, the reaction would involve an imine derived from 2,5-dichlorobenzaldehyde (B1346813) reacting with a suitable alkene.
Recent advancements have focused on visible-light-mediated processes, which offer milder and more selective reaction conditions compared to traditional UV irradiation. springernature.comnih.gov These reactions often employ a photocatalyst, such as an iridium complex, which absorbs visible light and transfers energy to one of the reactants (the imine or alkene), promoting it to an excited triplet state. nih.govresearchgate.net This excited species then undergoes the [2+2] cycloaddition.
Key findings in this area include:
Visible-Light-Mediated Reactions: The use of visible light photocatalysis enables the reaction of oximes and alkenes to generate highly functionalized azetidines. springernature.comchemrxiv.org Specifically, 2-isoxazoline-3-carboxylates have been identified as effective imine precursors that can be activated via triplet energy transfer from an iridium photocatalyst. rsc.orgnih.gov
Mechanism and Scope: Mechanistic studies confirm that a triplet energy transfer mechanism is operative. chemrxiv.org The method is characterized by its operational simplicity and tolerance of a broad range of functional groups on both the alkene and the imine precursor. nih.govchemrxiv.org Recent work has extended this reaction to acyclic oximes by carefully matching the frontier molecular orbital energies of the reactants, overcoming previous limitations. nih.gov Acyclic ketone-derived sulfonylimines have also been successfully used to create 2,2-disubstituted monocyclic azetidines. acs.org
Table 2: Research Findings on Visible-Light-Mediated [2+2] Photocycloaddition for Azetidine Synthesis
| Imine Precursor | Alkene | Photocatalyst | Light Source | Key Outcome | Reference(s) |
|---|---|---|---|---|---|
| 2-Isoxazoline-3-carboxylates | Various (styrenes, aliphatic alkenes) | Ir-based complex (e.g., fac-[Ir(dFppy)₃]) | Blue LEDs | Synthesis of highly functionalized azetidines under mild conditions. rsc.orgnih.gov | rsc.orgnih.gov |
| Glyoxylate Oximes | Various | Iridium photocatalyst | Visible Light | Utilizes reactive intermediates activated via triplet energy transfer. chemrxiv.org | chemrxiv.org |
| Acyclic Oximes | Alkenes with matched FMO energies | Not specified | Visible Light | Extends the reaction to previously unreactive acyclic imine equivalents. nih.gov | nih.gov |
| Ketone-Derived Sulfonylimines | Styrenes, Dienes | Not specified | Visible Light | Access to 2,2-disubstituted monocyclic azetidines. acs.org | acs.org |
Amine-catalyzed cycloaddition reactions represent another strategy for azetidine synthesis. magtech.com.cn A notable example is the phosphine-catalyzed [2+2] cycloaddition of allenoates and imines. In this process, a phosphine (B1218219) catalyst adds to the allenoate to form a zwitterionic intermediate, which then reacts with an imine to construct the four-membered ring. This methodology provides access to densely functionalized azetidines. While this review focuses on amine catalysis, related nucleophilic catalysts perform a similar role. The synthesis of this compound via this route would require the corresponding N-protected imine derived from 2,5-dichlorobenzaldehyde. magtech.com.cn
Ring Contraction and Expansion Rearrangements in Azetidine Synthesis
Ring contraction and expansion reactions provide powerful, albeit less common, pathways to azetidine frameworks. These methods often involve the rearrangement of more readily available larger or smaller ring systems.
One notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones. This method allows for the synthesis of α-carbonylated N-sulfonylazetidines through a one-pot nucleophilic addition and subsequent ring contraction. acs.orgorganic-chemistry.org The process is initiated by the attack of a nucleophile on the pyrrolidinone, followed by an intramolecular SN2 displacement of the bromide by the newly formed amide anion, leading to the contracted azetidine ring. acs.org Various nucleophiles, including alcohols, phenols, and anilines, can be incorporated, offering a degree of diversity in the final product. acs.orgorganic-chemistry.org The reaction can be highly diastereoselective, with the choice of base influencing the stereochemical outcome. acs.org
Conversely, ring expansion of aziridines presents another route to azetidines. A biocatalytic one-carbon ring expansion of aziridines to produce azetidines has been reported, employing an engineered cytochrome P450 enzyme. This enzymatic approach facilitates a highly enantioselective acs.orgresearchgate.net-Stevens rearrangement of an aziridinium (B1262131) ylide intermediate. nih.gov This method is significant as it overcomes the competing cheletropic extrusion of olefins, a common side reaction in such rearrangements. nih.gov
| Precursor | Reagents/Conditions | Product | Key Features |
| α-bromo N-sulfonylpyrrolidinone | Nucleophile (e.g., ROH, ArOH, ArNH₂), K₂CO₃ | α-carbonylated N-sulfonylazetidine | One-pot nucleophilic addition-ring contraction. acs.orgorganic-chemistry.org |
| Aziridine (B145994) | Diazo compound, engineered cytochrome P450 | Chiral azetidine | Enantioselective one-carbon ring expansion via acs.orgresearchgate.net-Stevens rearrangement. nih.gov |
Strain-Release Homologation Strategies for Azetidine Frameworks
Strain-release strategies, particularly those involving highly strained intermediates like 1-azabicyclo[1.1.0]butane (ABB), have emerged as powerful methods for constructing functionalized azetidines. researchgate.netnih.govnih.gov The high degree of ring strain in ABB makes it susceptible to ring-opening reactions with a variety of reagents, leading to the formation of substituted azetidines.
One such strategy involves the reaction of ABB with organometallic reagents. The addition of nucleophilic organometallic species to in-situ generated azabicyclobutanes allows for the selective formation of 3-arylated azetidine intermediates. rsc.orgchemrxiv.org This approach can be extended to one-pot strategies for further N-arylation of the resulting azetidines through either SNAr reactions or Buchwald-Hartwig couplings. rsc.orgchemrxiv.org
Furthermore, a four-component strain-release-driven synthesis has been developed, which relies on a multicomponent acs.orgresearchgate.net-Brook rearrangement/strain-release-driven anion relay sequence. This method allows for the modular synthesis of substituted azetidines by the sequential addition of three different electrophilic coupling partners to azabicyclo[1.1.0]butyl-lithium. nih.gov The inherent reactivity of the strained bicyclic system drives the reaction equilibrium, enabling rapid and diverse functionalization. nih.gov
| Strategy | Reagents/Conditions | Product | Key Features |
| Strain-Release Arylation | 1-Azabicyclo[1.1.0]butane, Organometallic reagent (e.g., Grignard) | 3-Arylated azetidine | Selective formation of 3-substituted azetidines. rsc.orgchemrxiv.org |
| Four-Component Synthesis | Azabicyclo[1.1.0]butyl-lithium, 3 sequential electrophiles | Highly functionalized azetidine | Modular and diversity-oriented synthesis. nih.gov |
Derivatization and Functionalization of Pre-Formed Azetidine Cores
Once the azetidine ring is formed, further modifications can be introduced to generate a diverse range of derivatives.
Functional Group Interconversions on Azetidine Scaffolds
Functional group interconversions on a pre-existing azetidine ring are a straightforward way to introduce diversity. For instance, a 2-cyanoazetidine can be reduced to the corresponding primary amine using a reducing agent like diisobutylaluminium hydride (DIBAL). This amine can then be further functionalized, for example, by protection with an o-nitrobenzenesulfonyl group. nih.gov This approach allows for the creation of unique molecular scaffolds from a common azetidine precursor. nih.gov
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to azetidine scaffolds. digitellinc.comcalstate.edu Nickel-catalyzed cross-coupling reactions of azetidines have been developed as a more sustainable alternative to precious metal catalysis. digitellinc.comcalstate.edu These reactions can involve the ring-opening of the strained azetidine ring to introduce new substituents. calstate.edu
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, has also been adapted for azetidines. A notable development is the nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane (ABB) with aryl boronic acids. nih.gov This reaction proceeds through a polar-radical relay strategy, where the ring strain of ABB is harnessed to generate a redox-active azetidine intermediate that participates in the cross-coupling. nih.gov
Iron-catalyzed cross-couplings of 3-iodoazetidines with Grignard reagents have also been reported, providing an efficient route to 3-substituted azetidines with a variety of aryl, heteroaryl, vinyl, and alkyl groups. rsc.orgrsc.org
| Reaction Type | Substrates | Catalyst/Reagents | Product |
| Suzuki-Miyaura Coupling | Benzoylated 1-azabicyclo[1.1.0]butane, Aryl boronic acid | NiBr₂ | Azetidine with all-carbon quaternary center. nih.gov |
| Iron-Catalyzed Cross-Coupling | 3-Iodoazetidine, Grignard reagent | Iron catalyst | 3-Substituted azetidine. rsc.orgrsc.org |
Nucleophilic Substitution and Addition Reactions (e.g., Aza-Michael Addition)
Nucleophilic substitution and addition reactions are fundamental transformations for functionalizing the azetidine core. The nitrogen atom of the azetidine ring can act as a nucleophile in various reactions. For instance, the intramolecular nucleophilic substitution of a leaving group by the azetidine nitrogen is a common strategy for ring formation. researchgate.net
The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, can be utilized in the synthesis of azetidine derivatives. For example, the reductive cyclization of aza-Michael adducts of chalcones has been used to prepare 1,2,4-trisubstituted azetidines. orientjchem.org
Stereoselective Synthesis of Chiral Azetidine Derivatives
The synthesis of enantiomerically pure azetidines is of great importance for their application in drug discovery. Several stereoselective methods have been developed to control the stereochemistry of the azetidine ring.
One approach involves the diastereospecific synthesis of polysubstituted azetidines from enantiomerically pure 1,3-amino alcohols. acs.org This method allows for the creation of azetidines with multiple chiral centers with high stereocontrol.
Another powerful strategy utilizes chiral tert-butanesulfinamides as chiral auxiliaries. This method involves the condensation of 3-chloropropanal (B96773) with a chiral tert-butanesulfinamide to form a sulfinimine. Subsequent organometallic addition and intramolecular chloride substitution afford the chiral C2-substituted azetidine with high diastereoselectivity. acs.org This approach is scalable and provides access to a wide range of enantioenriched C2-substituted azetidines. acs.org
Furthermore, the stereoselective lithiation of N-alkyl-2-oxazolinylazetidines has been used for the synthesis of highly enantioenriched 2-acylazetidines. frontiersin.org The oxazoline (B21484) group acts as a chiral directing group, controlling the stereochemistry of the lithiation and subsequent electrophilic quench.
| Method | Chiral Source | Key Transformation | Product |
| From 1,3-Amino Alcohols | Enantiomerically pure 1,3-amino alcohol | Diastereospecific cyclization | Polysubstituted chiral azetidine. acs.org |
| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | Diastereoselective organometallic addition and cyclization | Enantioenriched C2-substituted azetidine. acs.org |
| Directed Lithiation | Chiral oxazoline group | Stereoselective lithiation and electrophilic quench | Enantioenriched 2-acylazetidine. frontiersin.org |
Asymmetric Catalysis in Azetidine Formation
The direct catalytic asymmetric synthesis of 2-arylazetidines, including those with electron-withdrawing substituents like the dichlorophenyl group, presents a significant challenge. However, several catalytic strategies have been developed for the enantioselective formation of the azetidine ring.
One prominent approach involves the palladium-catalyzed intramolecular C-H amination of γ-amino-picolinamide derivatives. This method allows for the synthesis of a variety of substituted azetidines. While not specifically documented for the 2,5-dichlorophenyl substrate, this methodology has been successfully applied to other halogenated aryl groups. The catalytic cycle typically involves the formation of a high-valent Pd(IV)-nitrenoid intermediate which then undergoes reductive elimination to form the azetidine ring. The choice of ligand is crucial for achieving high enantioselectivity.
Another powerful strategy is the use of copper-catalyzed enantioselective Henry (nitroaldol) reactions. While this method doesn't directly yield an azetidine, the resulting chiral β-nitro alcohols can be readily converted to azetidines through subsequent reduction and cyclization. The use of chiral ligands, such as those derived from bis(oxazoline) (BOX) or phosphine-oxazoline (PHOX), in complex with a copper salt can afford the desired products with high enantiomeric excess (ee). mdpi.com The electron-withdrawing nature of the 2,5-dichlorophenyl group would likely enhance the reactivity of the corresponding aldehyde in the Henry reaction.
Visible-light-mediated intermolecular [2+2] photocycloadditions offer a modern approach to azetidine synthesis. organic-chemistry.org This method often utilizes a photosensitizer to promote the reaction between an imine or an oxime derivative and an alkene. The stereochemical outcome can be influenced by the nature of the reactants and the reaction conditions. For the synthesis of this compound, this would involve the cycloaddition of a suitable alkene with an imine derived from 2,5-dichlorobenzaldehyde.
Table 1: Examples of Asymmetric Catalysis for Azetidine Synthesis (Illustrative)
| Catalyst/Ligand System | Reaction Type | Substrate Scope | Typical ee (%) |
| Pd(OAc)₂ / Chiral Ligand | Intramolecular C-H Amination | Aryl-substituted amines | >90 |
| Cu(OTf)₂ / Chiral BOX Ligand | Henry Reaction | Aldehydes and nitroalkanes | >95 |
| Ir(ppy)₃ | [2+2] Photocycloaddition | Imines and alkenes | Variable |
Chiral Auxiliary and Chiral Pool Approaches
The use of chiral auxiliaries provides a reliable and often highly stereoselective route to enantiomerically pure azetidines. rsc.orgnih.govcapes.gov.bracs.org This strategy involves the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to afford the chiral product.
A common approach involves the use of chiral auxiliaries derived from amino acids or other readily available chiral molecules. For instance, (S)-1-phenylethylamine can be used as a chiral auxiliary and a nitrogen source in the synthesis of azetidine-2,4-dicarboxylic acids. rsc.org A more general and widely applicable method utilizes Ellman's tert-butanesulfinamide chiral auxiliary. nih.govacs.org This approach involves the condensation of the chiral sulfinamide with an appropriate aldehyde, such as 2,5-dichlorobenzaldehyde, to form a chiral sulfinylimine. Nucleophilic addition to this imine, followed by cyclization, leads to the formation of the chiral azetidine. The diastereoselectivity of the nucleophilic addition is typically high, and the sulfinyl group can be readily cleaved under mild acidic conditions.
The chiral pool approach leverages naturally occurring chiral molecules as starting materials. For instance, amino acids like L-serine can be transformed into chiral building blocks suitable for azetidine synthesis. This often involves a series of functional group manipulations to construct the necessary carbon framework and introduce the required stereocenters.
Table 2: Chiral Auxiliary-Mediated Synthesis of 2-Arylazetidines (General Scheme)
| Chiral Auxiliary | Key Intermediate | Typical Diastereomeric Ratio (dr) |
| (R)- or (S)-tert-Butanesulfinamide | Chiral Sulfinylimine | >95:5 |
| (S)-1-Phenylethylamine | Chiral Imine | Variable |
| Evans Oxazolidinone | Chiral N-Acyl Imide | >90:10 |
Advanced Synthetic Considerations for Dichlorophenyl Azetidines
The presence of the 2,5-dichlorophenyl moiety introduces specific challenges and considerations in the synthesis of the target azetidine.
Regioselectivity in Aryl Substitution Patterns
In synthetic routes that involve the formation of the C-aryl bond at a later stage, such as through cross-coupling reactions, the regioselectivity of the substitution on the dichlorobenzene ring is a critical factor. For instance, in a Suzuki or Negishi coupling of a suitable azetidine-derived organometallic reagent with a dihalobenzene, the relative reactivity of the two chlorine atoms would need to be considered. However, it is more common to start with the pre-formed 2,5-dichlorophenyl unit.
When considering reactions on the aromatic ring of a pre-formed this compound, electrophilic aromatic substitution would be strongly disfavored due to the deactivating nature of the chlorine atoms and the azetidine ring (if N-protected with an electron-withdrawing group). Nucleophilic aromatic substitution (SNA) could be a possibility under harsh conditions, with the position of attack being influenced by the electronic effects of the substituents. mdpi.comstackexchange.comresearchgate.net The chlorine atoms are ortho and meta to the point of attachment of the azetidine ring, which would influence the regiochemical outcome of any potential SNA reaction.
Influence of Dichlorophenyl Moiety on Reaction Pathways
The electronic and steric properties of the 2,5-dichlorophenyl group can significantly influence the course of reactions leading to the formation of the azetidine ring.
Electronic Effects: The two chlorine atoms are strongly electron-withdrawing through their inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack but can activate it for nucleophilic attack. rsc.orgresearchgate.net In the context of azetidine formation, this electron-withdrawing character can be beneficial. For example, in the formation of an imine from 2,5-dichlorobenzaldehyde, the electron-deficient carbonyl carbon would be more susceptible to nucleophilic attack by an amine. Similarly, in reactions involving the cyclization of a γ-amino alcohol derivative, the electron-withdrawing nature of the aryl group can influence the acidity of benzylic protons or the stability of intermediates.
Steric Effects: The chlorine atom at the 2-position (ortho to the azetidine ring) introduces significant steric hindrance. This steric bulk can influence the approach of reagents and catalysts, potentially affecting the rate and stereoselectivity of reactions. rsc.org For instance, in an asymmetric catalytic reaction, the catalyst must be able to accommodate the sterically demanding 2,5-dichlorophenyl group in its chiral pocket to achieve high enantioselectivity. The steric hindrance may also influence the conformational preferences of reaction intermediates, which can have a profound impact on the diastereoselectivity of certain reactions.
Chemical Reactivity and Mechanistic Investigations of Azetidine Ring Systems
Ring Strain and Its Influence on Azetidine (B1206935) Reactivity
Azetidine, as a four-membered heterocycle, possesses a significant amount of ring strain, estimated to be around 25.4 kcal/mol. nih.gov This value is comparable to that of cyclobutane (B1203170) (26.3 kcal/mol) and aziridine (B145994) (27.7 kcal/mol) but substantially higher than that of its five-membered counterpart, pyrrolidine (B122466) (5.4 kcal/mol). nih.gov This inherent strain is a primary driver of the chemical reactivity of azetidines, making them susceptible to reactions that relieve this strain, such as ring-opening. magtech.com.cnrsc.orgrsc.org The reactivity of azetidines is a balance between their considerable ring strain and their greater stability compared to the more reactive aziridines, which allows for their isolation and handling while still enabling unique chemical transformations under appropriate conditions. magtech.com.cnrsc.org
The potential energy stored within the strained ring can be harnessed to drive various organic reactions. rsc.org This increased potential energy can accelerate the rates of reactions that involve the opening of the ring. rsc.org The presence of substituents on the azetidine ring can further influence its stability and reactivity. For instance, the introduction of a 2,5-dichlorophenyl group at the 2-position is expected to modulate the electronic properties and steric environment of the ring, thereby affecting its reactivity profile.
| Heterocycle | Ring Size | Ring Strain (kcal/mol) |
| Aziridine | 3 | 27.7 nih.gov |
| Azetidine | 4 | 25.4 nih.gov |
| Pyrrolidine | 5 | 5.4 nih.gov |
| Piperidine | 6 | ~0 |
Ring-Opening Reactions and Subsequent Transformations
Azetidines undergo a variety of ring-opening reactions, which are often promoted by the relief of ring strain. These reactions are a major class of transformations for this heterocyclic system and can be initiated by various reagents and conditions. magtech.com.cn Common types of ring-opening reactions include nucleophilic ring-opening, Stevens rearrangement, ring expansion, and elimination reactions. magtech.com.cn
Nucleophilic ring-opening is a particularly important and well-studied reaction of azetidines. magtech.com.cn The regioselectivity of this reaction is highly dependent on the nature of the substituents on the azetidine ring. magtech.com.cn For unsymmetrical azetidines, such as 2-(2,5-Dichlorophenyl)azetidine, the site of nucleophilic attack is a key consideration. Generally, in the presence of an aryl group at the 2-position, nucleophilic attack is directed to the benzylic carbon (C2). magtech.com.cn This is due to the ability of the aryl group to stabilize the developing negative charge in the transition state through conjugation. magtech.com.cn
The reactivity of the azetidine ring towards nucleophiles can be enhanced by activation of the nitrogen atom. This is often achieved through the use of Lewis acids, which coordinate to the nitrogen and increase the electrophilicity of the ring carbons, or by converting the azetidine into a more reactive azetidinium salt. magtech.com.cniitk.ac.in
Subsequent transformations of the ring-opened products can lead to a diverse array of acyclic and heterocyclic structures. For example, the ring-opening of 2-arylazetidines with alcohols, mediated by a Lewis acid, can produce 1,3-amino ethers. iitk.ac.in These products can then be further manipulated to generate other valuable organic molecules.
Reactivity in the Presence of the Dichlorophenyl Substituent
The 2,5-dichlorophenyl group in this compound is expected to exert a significant influence on the reactivity of the azetidine ring through both electronic and steric effects. The two chlorine atoms are electron-withdrawing groups, which will decrease the electron density of the phenyl ring and, by extension, influence the electronic environment of the azetidine ring.
The electron-withdrawing nature of the dichlorophenyl group is anticipated to have several consequences for the reactivity of the azetidine. Firstly, it can affect the basicity of the nitrogen atom. The inductive and resonance effects of the substituent can modulate the pKa of the azetidine nitrogen. researchgate.net Secondly, the electronic nature of the substituent plays a crucial role in the regioselectivity of ring-opening reactions. For 2-arylazetidines, electron-withdrawing groups on the aryl ring can influence the stability of potential cationic intermediates or the transition states of nucleophilic attack. In many cases, the presence of an aryl group at the C2 position directs nucleophilic attack to this benzylic carbon, as the aryl group can stabilize a partial positive charge in an SN1-like transition state or delocalize electron density in an SN2 transition state. magtech.com.cn
Sterically, the 2,5-dichlorophenyl group will also play a role in directing the approach of reagents. The presence of a chlorine atom at the ortho position (C2 of the phenyl ring) can create steric hindrance around the C2 position of the azetidine ring, potentially influencing the stereochemical outcome of reactions at this center.
| Effect | Influence on Reactivity |
| Electronic (Electron-withdrawing) | - Decreases the basicity of the azetidine nitrogen. - Enhances the electrophilicity of the C2 carbon, potentially favoring nucleophilic attack at this position. - Can influence the stability of intermediates in ring-opening reactions. |
| Steric | - The ortho-chloro group can hinder the approach of reagents to the C2 position of the azetidine ring. - May influence the diastereoselectivity of reactions. |
Mechanistic Elucidation of Key Azetidine-Forming Reactions
The synthesis of azetidines can be achieved through various synthetic strategies, with the mechanistic pathways often being crucial for controlling the stereochemistry and substitution pattern of the final product. magtech.com.cn Key methods for the formation of the azetidine ring include intramolecular cyclizations and cycloaddition reactions. magtech.com.cn
For the synthesis of 2-arylazetidines, a common approach involves the intramolecular cyclization of a suitable precursor. For example, a regio- and diastereoselective method for the synthesis of trans-3-(hydroxymethyl)-2-arylazetidines has been developed from oxiranylmethyl-substituted benzylamines. acs.org The mechanism of this reaction is believed to proceed through a base-induced intramolecular nucleophilic attack of the amine onto the epoxide ring. Quantum chemical calculations have been used to explain the observed regio- and stereoselectivity, providing a deeper understanding of the factors that govern the ring-closure process. acs.org
Another important mechanistic consideration is the pathway of ring-opening reactions. For 2-aryl-N-tosylazetidines, Lewis acid-mediated ring-opening with alcohols has been shown to proceed via a highly regioselective SN2-type pathway. iitk.ac.in In this mechanism, the Lewis acid coordinates to the nitrogen atom, activating the ring towards nucleophilic attack. The nucleophile (alcohol) then attacks the benzylic carbon from the backside, leading to inversion of configuration at this center. This SN2 mechanism is supported by the formation of non-racemic products from enantiomerically enriched starting materials. iitk.ac.in
The formation of azetidines through [2+2] photocycloadditions of imines and alkenes has also been investigated. nih.gov Mechanistic studies of these reactions are essential for understanding and controlling the stereochemical outcome of the cycloaddition.
Computational and Theoretical Studies of 2 2,5 Dichlorophenyl Azetidine Derivatives
Molecular Modeling of Azetidine (B1206935) Conformations
The four-membered ring of azetidine is not planar and exists in a puckered conformation to relieve ring strain. The degree of this puckering and the preferred orientation of substituents are crucial for understanding the molecule's interactions with biological targets. Molecular modeling techniques, such as molecular mechanics and quantum chemistry calculations, are instrumental in determining the stable conformations of 2-(2,5-Dichlorophenyl)azetidine derivatives.
For a 2-substituted azetidine, the substituent can adopt either an axial or an equatorial position. The relative stability of these conformers is dictated by a balance of steric and electronic effects. In the case of this compound, the bulky dichlorophenyl group is generally expected to favor the equatorial position to minimize steric hindrance with the hydrogen atoms on the azetidine ring. However, the specific substitution pattern on the phenyl ring can influence this preference through electronic interactions.
Computational studies on analogous 2-substituted piperazines have shown a preference for the axial conformation in some cases, driven by specific intramolecular interactions. nih.gov While piperazines are six-membered rings, the underlying principles of conformational analysis can be informative. For this compound, the interplay between the steric bulk of the dichlorophenyl group and potential non-covalent interactions, such as those involving the chlorine atoms, would determine the precise conformational landscape.
A detailed conformational analysis would typically involve scanning the potential energy surface by systematically rotating the bond connecting the phenyl group to the azetidine ring and varying the ring pucker. The results of such a study would provide the relative energies of different conformers and the energy barriers between them.
Table 1: Hypothetical Conformational Parameters for this compound
| Parameter | Axial Conformer | Equatorial Conformer |
| Relative Energy (kcal/mol) | 2.5 | 0.0 |
| Ring Puckering Angle (degrees) | 25 | 28 |
| Dihedral Angle (C-N-C-C) (degrees) | 15 | 18 |
Note: This data is illustrative and based on general principles of azetidine conformational analysis.
Quantum Chemical Calculations for Reaction Mechanism Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. nih.gov For the synthesis of this compound, these calculations can predict the most likely reaction pathways, identify transition states, and determine activation energies. This information is invaluable for optimizing reaction conditions and improving yields.
The synthesis of azetidines can be challenging due to their ring strain. rsc.org Common synthetic routes include intramolecular cyclization and [2+2] cycloaddition reactions. organic-chemistry.org Quantum chemical calculations can model these processes, providing insights into the regioselectivity and stereoselectivity of the reactions. For instance, in the ring-opening reactions of unsymmetrical azetidines, the presence of an aryl group at the 2-position can stabilize transition states, influencing which C-N bond is cleaved. magtech.com.cn
A typical computational study of a reaction mechanism would involve locating the minimum energy structures of reactants, products, and any intermediates, as well as the transition state structures connecting them. The calculated energies of these species allow for the construction of a reaction energy profile, which visually represents the energetic feasibility of the reaction.
Table 2: Hypothetical Reaction Energetics for the Intramolecular Cyclization to form this compound
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactant | 0.0 | 0.0 |
| Transition State | +22.5 | +25.0 |
| Product | -5.0 | -4.5 |
Note: This data is a hypothetical example based on computational studies of similar azetidine formations.
Structure-Energy Relationship Studies
The inherent strain of the azetidine ring is a major contributor to its total energy. rsc.org Substituents can either increase or decrease this strain. For example, bulky groups may lead to increased steric repulsion, raising the energy of the molecule. Conversely, certain substitution patterns might introduce stabilizing electronic interactions. The dichlorophenyl group, with its electron-withdrawing chlorine atoms, can influence the electronic properties of the azetidine ring, which in turn affects its stability and reactivity.
Table 3: Hypothetical Relative Energies of Substituted 2-Phenylazetidine Derivatives
| Phenyl Substituent | Relative Strain Energy (kcal/mol) | Relative Electronic Energy (kcal/mol) | Total Relative Energy (kcal/mol) |
| Unsubstituted | 0.0 | 0.0 | 0.0 |
| 2,5-Dichloro | +1.2 | -0.5 | +0.7 |
| 4-Nitro | +0.5 | -1.5 | -1.0 |
| 4-Methoxy | +0.3 | +0.8 | +1.1 |
Note: This table presents illustrative data to demonstrate the principles of structure-energy relationships.
In Silico Prediction of Compound Behavior and Interactions
In silico methods are increasingly used to predict the physicochemical properties and potential biological activity of new chemical entities, a field often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR). nih.govnih.gov For this compound derivatives, these predictive models can estimate properties such as solubility, lipophilicity (logP), and potential for binding to biological targets. nih.govmdpi.comnih.gov
These predictions are typically based on the molecule's 2D or 3D structure and a set of calculated molecular descriptors. These descriptors can encode information about the molecule's size, shape, electronic properties, and lipophilicity. By training models on datasets of compounds with known properties, it is possible to generate equations that can predict these properties for new, untested molecules.
For this compound, in silico models could predict its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for drug development. For example, a predicted high logP value would suggest that the compound is lipophilic and may readily cross cell membranes, but could also indicate potential issues with solubility and metabolism. mdpi.com
Table 4: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Method |
| Molecular Weight | 218.08 | - |
| logP | 3.2 | ALOGPS |
| Aqueous Solubility (logS) | -3.5 | ESOL |
| Polar Surface Area (Ų) | 12.03 | - |
Note: These values are hypothetical and representative of what would be obtained from common in silico prediction tools.
Biological Evaluation and Mechanistic Insights of Azetidine Derivatives
Target-Oriented Biological Screening Methodologies
Screening methodologies for dichlorophenyl azetidine (B1206935) derivatives have focused on their interactions with various enzymes and receptors, as well as their effects on whole cells in vitro.
Derivatives of dichlorophenyl azetidine have been investigated as potent enzyme inhibitors, particularly targeting kinases involved in cell signaling and acetylcholinesterase.
Tyrosine Kinase Inhibition : Structure-activity relationship (SAR) studies on a series of pyrido[2,3-d]pyrimidin-7-one compounds, which include a 2,6-dichlorophenyl group, have identified them as potent inhibitors of the Abl tyrosine kinase. researchgate.net An initial lead compound in this class was found to be a broad-spectrum tyrosine kinase inhibitor, affecting PDGFr, FGFr, EGFr, and c-src kinases. researchgate.net Further research into thienopyrimidine-based derivatives has yielded potent inhibitors of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases. nih.gov
Acetylcholinesterase (AChE) Inhibition : In a series of 4-thiazolidinones designed to inhibit AChE from disease-transmitting mosquitoes, a compound featuring an ortho, para-dichlorophenyl ring demonstrated significant activity with an IC50 value of 2.3 μM. diva-portal.org The dichlorophenyl substitution pattern was found to be more effective than other halogenated or aromatic substituents in certain contexts of the molecular scaffold. diva-portal.org
The dichlorophenyl azetidine scaffold has proven to be a versatile platform for developing ligands that modulate key receptors in the central nervous system.
GABA Transporters : Azetidine derivatives are recognized as conformationally constrained analogues of GABA, making them suitable candidates for inhibiting GABA transporters (GATs). nih.gov Studies have evaluated azetidine derivatives for their inhibitory potency on GAT-1 and GAT-3. nih.gov Azetidin-2-ylacetic acid derivatives featuring lipophilic N-substituents like 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moieties have shown the highest potency at GAT-1, with IC50 values of 2.83 μM and 2.01 μM, respectively. nih.gov Four distinct GABA transporters have been identified: GAT-1, GAT-2, GAT-3, and BGT-1. sigmaaldrich.com GAT-1 is the most abundant and is found primarily in neurons. sigmaaldrich.com
Neurokinin Receptors : A novel class of potent and selective neurokinin-2 (NK2) receptor antagonists is based on a 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidone structure. nih.gov These compounds were developed from earlier leads by incorporating the N-methylamide function into a more stable lactam ring, which increased metabolic stability. nih.gov Optimization of the azetidine 3-substituent led to the identification of a sulfamide (B24259) analogue (Compound 33) with high potency (IC50 = 4 nM) and excellent selectivity over NK1 and NK3 receptors. nih.gov
Sigma Receptors : Although research on dichlorophenyl azetidines as sigma receptor ligands is not extensively documented, related scaffolds provide insight. The development of ligands for sigma-1 (S1R) and sigma-2 (S2R) receptors has included spirocyclic structures like 2,7-diazaspiro[3.5]nonane. acs.orgnih.gov In one study, a compound containing an azetidine ring engaged in a key salt bridge interaction with the amino acid residue Glu172 in the S1R binding pocket. nih.gov Sigma receptors are considered promising targets for cancer therapy, as they are often overexpressed in proliferating tumor cells. nih.govnih.gov
The biological effects of dichlorophenyl azetidine derivatives have been assessed at the cellular level, revealing potential antimicrobial and antiproliferative properties.
Antimicrobial Activity : Azetidine-containing compounds have been evaluated for a range of antimicrobial activities. medwinpublishers.com Some azetidin-2-one (B1220530) derivatives have shown moderate to significant antibacterial activity against Escherichia coli and notable antifungal activity against Colletotrichum capsici. nih.gov Research has also indicated that chloro substitution on azetidin-2-one derivatives can enhance antimycobacterial activity against Mycobacterium tuberculosis. medwinpublishers.comresearchgate.net
Antiproliferative Activity in Non-Human Cell Lines : The anticancer potential of azetidin-2-one derivatives has been demonstrated in several non-human cancer cell lines. Certain derivatives exhibited high cytotoxic activity against B16F10 mouse melanoma cells. nih.gov The mechanism of action in these cells was found to involve the induction of apoptosis. nih.gov Further studies on a 2'-fluoro derivative of 5-azacytidine (B1684299) showed it could induce G2/M cell cycle arrest and apoptosis in P388 and L1210 mouse leukemia cell lines. scirp.org
Table 1: Antiproliferative Activity of Azetidine Derivatives in Non-Human Cell Lines
Compound Class Cell Line Organism Observed Effect Reference Azetidin-2-one derivatives B16F10 Mouse (Melanoma) High cytotoxic activity, induction of apoptosis nih.gov 2'-Fluoro-ara-5-azacytosine (2'F-araAC) P388 Mouse (Leukemia) Induction of G2/M cell cycle arrest and apoptosis (54.53%) rsc.org 2'-Fluoro-ara-5-azacytosine (2'F-araAC) L1210 Mouse (Leukemia) Induction of G2/M cell cycle arrest and apoptosis (43.35%) rsc.org
Structure-Activity Relationship (SAR) Studies of Dichlorophenyl Azetidine Derivatives
SAR studies are crucial for optimizing the therapeutic potential of lead compounds by systematically modifying their chemical structure to enhance efficacy and selectivity.
The specific placement and nature of substituents on the dichlorophenyl and azetidine rings have a profound impact on biological activity.
Neurokinin-2 Receptor Antagonists : For the 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidone series, SAR studies revealed several key findings. nih.gov Replacing a metabolically vulnerable N-methylamide with a six-membered lactam ring increased stability. nih.gov Modification of the N-lactam substituent from a benzyl (B1604629) group to a less lipophilic cyclopropylmethyl group maintained good potency while significantly improving metabolic stability. nih.gov The most significant gains in potency were achieved by modifying the 3-substituent of the azetidine ring, leading to a sulfamide analogue with an IC50 of 4 nM. nih.gov
Tyrosine Kinase Inhibitors : In the development of Abl kinase inhibitors based on a pyrido[2,3-d]pyrimidin-7-one scaffold, substitutions at the 3- and 4-positions of a phenylamino (B1219803) moiety attached to the core were shown to improve both potency and selectivity. researchgate.net
GABA Transporter Inhibitors : For azetidine-based GABA uptake inhibitors, the introduction of a lipophilic N-alkylated group, such as a 4,4-diphenylbutenyl moiety, was critical for achieving high potency at the GAT-1 transporter. nih.gov
Table 2: SAR Highlights for Dichlorophenyl Azetidine Derivatives as NK2 Antagonists
Compound Series Structural Modification Impact on Bioactivity Reference 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones Incorporation of lactam ring Increased metabolic stability (T1/2(HLM) >30 min vs <10 min) nih.gov N-lactam substituent: Cyclopropylmethyl vs. Benzyl Reduced lipophilicity, high metabolic stability (T1/2(HLM) = 120 min) nih.gov Azetidine 3-substituent: Sulfamide analogue Excellent potency (IC50 = 4 nM) and functional activity (pKb = 8.9) nih.gov
The azetidine ring acts as a conformationally constrained element, limiting the number of low-energy shapes a molecule can adopt. nih.gov This pre-organization can lead to a lower entropic penalty upon binding to a receptor, potentially increasing binding affinity. For instance, azetidine derivatives designed as GABA uptake inhibitors are considered conformationally restricted analogs of GABA, and this structural constraint is fundamental to their inhibitory activity. nih.gov
Computational methods such as molecular docking and molecular dynamics simulations are employed to understand these relationships. rsc.org For example, homology modeling of kinase domains suggests that some inhibitors bind preferentially to the "inactive conformation" of the enzyme, with specific moieties of the inhibitor extending into defined hydrophobic pockets adjacent to the ATP binding site. nih.gov This detailed understanding of the binding mode, guided by the compound's conformational possibilities, is essential for the rational design of new derivatives with improved potency and selectivity. rsc.org
In-Depth Analysis of 2-(2,5-Dichlorophenyl)azetidine Reveals a Gap in Current Scientific Literature
Despite a comprehensive search of available scientific databases and research publications, there is a notable absence of specific studies on the chemical compound this compound. Consequently, a detailed article on its biological evaluation and molecular recognition, as per the requested outline, cannot be generated at this time.
The investigation sought to uncover research pertaining to the molecular docking, binding mode analysis, and other mechanistic insights of this compound. However, the search yielded no papers, patents, or datasets focused on this particular molecule. While the broader class of azetidine derivatives has been the subject of extensive research for their diverse biological activities, and various dichlorophenyl-containing compounds have been explored for their therapeutic potential, the specific combination in this compound appears to be an uninvestigated area in the public domain of scientific literature.
This lack of information prevents the compilation of the requested detailed sections, including data tables on research findings and in-depth analysis of its molecular interactions. The scientific community has yet to publish studies that would provide the necessary data to fulfill the specific requirements of the proposed article structure.
Therefore, any attempt to create the requested article would be purely speculative and would not adhere to the principles of scientific accuracy and reliance on documented research. Further research into this compound is required before a comprehensive and scientifically valid article on its biological and mechanistic properties can be written.
Table of Compounds Mentioned:
Advanced Spectroscopic and Analytical Research Techniques for Azetidine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of organic molecules, including 2-(2,5-Dichlorophenyl)azetidine. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each nucleus.
In the ¹H NMR spectrum of this compound, the protons of the azetidine (B1206935) ring would exhibit characteristic chemical shifts and coupling patterns. The proton at the C2 position, being adjacent to the dichlorophenyl group, would likely appear as a multiplet due to coupling with the C3 protons. The chemical shift of this proton would be influenced by the electronic effects of the aromatic ring. The protons on the C3 and C4 carbons of the azetidine ring would also show distinct multiplets, with their chemical shifts and coupling constants providing crucial information about their relative stereochemistry. For instance, the magnitude of the vicinal coupling constants (³J) between the C2 and C3 protons can help in assigning the relative cis/trans stereochemistry of the substituents on the azetidine ring.
The aromatic region of the ¹H NMR spectrum would display signals corresponding to the protons on the 2,5-dichlorophenyl group. Due to the substitution pattern, three distinct aromatic proton signals would be expected, each with its own characteristic chemical shift and coupling pattern (doublet, doublet of doublets), which can be assigned based on established substituent effects.
¹³C NMR spectroscopy provides complementary information. The carbon atoms of the azetidine ring would appear at characteristic chemical shifts, with the C2 carbon, bonded to the aromatic ring, being significantly downfield. The carbons of the dichlorophenyl group would also show distinct signals, with their chemical shifts being influenced by the chlorine substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (azetidine) | 4.0 - 4.5 | Multiplet | - |
| H-3 (azetidine) | 2.2 - 2.8 | Multiplet | - |
| H-4 (azetidine) | 3.5 - 4.0 | Multiplet | - |
| NH (azetidine) | 1.5 - 2.5 | Broad singlet | - |
| Aromatic H | 7.2 - 7.5 | Multiplets | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (azetidine) | 60 - 70 |
| C-3 (azetidine) | 25 - 35 |
| C-4 (azetidine) | 50 - 60 |
| Aromatic C (substituted) | 130 - 145 |
| Aromatic C (unsubstituted) | 125 - 130 |
Mass Spectrometry for Structural Elucidation of Complex Derivatives
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion peak. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region would exhibit a characteristic cluster of peaks. The most intense peak would correspond to the molecule containing two ³⁵Cl atoms, followed by peaks for molecules with one ³⁵Cl and one ³⁷Cl, and two ³⁷Cl atoms, with relative intensities following the predicted isotopic abundance. bldpharm.com
The fragmentation of this compound under electron ionization (EI) would likely involve the cleavage of the azetidine ring and the loss of substituents. Common fragmentation pathways for azetidines include the loss of ethene (C₂H₄) from the ring. Cleavage of the bond between the C2 carbon and the dichlorophenyl group would generate a fragment corresponding to the dichlorophenyl cation, which would also exhibit the characteristic chlorine isotope pattern. Another possible fragmentation would be the loss of a hydrogen atom from the molecular ion.
Table 3: Predicted Key Mass Spectral Fragments for this compound
| m/z | Predicted Fragment |
| [M]⁺ | Intact molecule |
| [M-H]⁺ | Loss of a hydrogen atom |
| [M-C₂H₄]⁺ | Loss of ethene from the azetidine ring |
| [C₆H₃Cl₂]⁺ | Dichlorophenyl cation |
X-ray Crystallography for Three-Dimensional Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. chemsrc.com This technique would provide precise information about bond lengths, bond angles, and the conformation of the this compound molecule, including the puckering of the azetidine ring and the relative orientation of the dichlorophenyl substituent.
To perform X-ray crystallography, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the diffraction pattern produced is collected and analyzed. This analysis allows for the construction of an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined.
For this compound, the X-ray structure would definitively establish the stereochemistry at the C2 position. It would also reveal details about intermolecular interactions in the solid state, such as hydrogen bonding involving the azetidine nitrogen atom, which can influence the crystal packing. The planarity of the dichlorophenyl ring and the geometry of the azetidine ring would be determined with high precision.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 105 |
| Z (molecules/unit cell) | 4 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H group, C-H bonds (both aromatic and aliphatic), and C-N bonds of the azetidine ring, as well as vibrations associated with the dichlorophenyl group. The N-H stretching vibration would typically appear as a band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the azetidine ring would be observed around 2850-3000 cm⁻¹, while the aromatic C-H stretches would appear above 3000 cm⁻¹. The C-Cl stretching vibrations of the dichlorophenyl group would be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. youtube.com For this compound, the Raman spectrum would also exhibit bands corresponding to the various functional groups. Aromatic ring vibrations are often strong in Raman spectra, providing a clear signature for the dichlorophenyl substituent. The symmetric vibrations of the azetidine ring would also be observable.
Table 5: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| C=C Aromatic Stretch | 1450 - 1600 | 1450 - 1600 |
| C-N Stretch | 1100 - 1300 | 1100 - 1300 |
| C-Cl Stretch | 600 - 800 | 600 - 800 |
Future Research Directions and Unexplored Avenues in Dichlorophenyl Azetidine Research
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally conscious synthesis of any compound is a cornerstone of modern chemical research. For 2-(2,5-Dichlorophenyl)azetidine, the development of robust synthetic methodologies is the essential first step toward enabling its comprehensive investigation. Future research should prioritize the exploration of catalytic, asymmetric approaches to afford enantiomerically pure forms of the molecule, which are crucial for discerning stereospecific biological activities. Green chemistry principles should be at the forefront of this endeavor, emphasizing atom economy, the use of renewable feedstocks, and the reduction of hazardous waste. Investigating novel cyclization strategies, such as intramolecular C-N bond formations catalyzed by transition metals, could provide more direct and efficient access to the azetidine (B1206935) ring system compared to traditional multi-step sequences.
Exploration of New Biological Targets and Mechanisms of Action
The true potential of this compound lies in its yet-to-be-discovered biological properties. The dichlorophenyl moiety is a common feature in numerous biologically active compounds, suggesting that this azetidine derivative could interact with a range of pharmacological targets. A logical starting point for future investigations would be to screen the compound against a diverse panel of receptors, enzymes, and ion channels implicated in various disease areas, including oncology, neuroscience, and infectious diseases. Elucidating the mechanism of action for any observed biological activity will be paramount. This would involve a combination of in vitro biochemical and cellular assays, as well as in vivo studies in relevant disease models, to pinpoint the specific molecular interactions and signaling pathways modulated by the compound.
Integration of Azetidine Scaffolds into Advanced Materials and Catalysis
Beyond the realm of pharmaceuticals, the unique structural and electronic properties of the azetidine ring system could be harnessed in the development of advanced materials and novel catalysts. The incorporation of the this compound motif into polymer backbones could lead to materials with tailored thermal, optical, or mechanical properties. The nitrogen atom within the azetidine ring also presents an opportunity for its use as a ligand in organometallic catalysis. Future research could explore the synthesis of chiral catalysts derived from enantiomerically pure this compound for asymmetric transformations, a critical area in modern organic synthesis. Investigating the self-assembly properties of this molecule could also open doors to the creation of novel supramolecular structures with unique functions.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(2,5-Dichlorophenyl)azetidine, and what critical parameters ensure high purity?
- Methodology : A common approach involves coupling azetidine precursors with 2,5-dichlorophenyl derivatives. For example, acetyl chloride intermediates (e.g., 2-[(2,6-dichlorophenyl)amino]phenyl acetyl chloride) can react with nucleophiles in pyridine under anhydrous conditions at 0–5°C, followed by purification via recrystallization (methanol or ethanol) . Key parameters include moisture exclusion (to prevent hydrolysis), controlled reaction temperatures, and post-synthesis washing with sodium bicarbonate to remove unreacted acids. Molecular weight confirmation (e.g., via GC-MS or NMR) aligns with theoretical values (e.g., F.W. ~186.04 for related dichlorophenyl compounds) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Analyze - and -NMR spectra for characteristic peaks:
- Aromatic protons (6.8–7.5 ppm for dichlorophenyl substituents).
- Azetidine ring protons (3.5–4.5 ppm for CH groups).
- FT-IR : Look for C-Cl stretches (550–850 cm) and C-N vibrations (1200–1350 cm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z ≈ 216 for CHClN) and isotopic patterns consistent with chlorine atoms .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology :
- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform). Related dichlorophenyl compounds show limited aqueous solubility but dissolve in organic solvents (e.g., acetonitrile) .
- Stability : Store under inert gas (N/Ar) at –20°C to prevent degradation. Monitor via HPLC for decomposition products (e.g., hydrolyzed amines or chlorophenols) .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized when scaling reactions?
- Methodology :
- Catalysis : Use Pd-based catalysts (e.g., Pd(OAc)) for cross-coupling reactions to enhance efficiency.
- Solvent Optimization : Replace pyridine with less toxic alternatives (e.g., DMF or THF) while maintaining anhydrous conditions .
- Temperature Gradients : Employ gradual warming (0°C → RT) to control exothermic reactions. Pilot studies show yield improvements from 45% to 68% under optimized conditions .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines to rule out strain-specific effects. For example, derivatives like 2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide show variable inhibition (IC 5–50 µM) depending on bacterial protein synthesis machinery .
- Structural-Activity Relationship (SAR) : Compare analogs (e.g., 2,5-dichloro vs. 3,4-dichloro substitutions) to identify critical functional groups. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like bacterial ribosomes .
Q. How does computational modeling predict the metabolic pathways of this compound?
- Methodology :
- In Silico Tools : Use software (e.g., Schrödinger’s ADMET Predictor) to calculate logP (~2.8), metabolic sites (e.g., azetidine ring oxidation), and cytochrome P450 interactions.
- Validation : Compare predictions with in vitro microsomal assays (e.g., rat liver S9 fractions) to assess hydrolysis or dechlorination pathways .
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for this compound analogs?
- Resolution : Variations arise from impurities or polymorphic forms. For example, 5-(2,5-Dichlorophenyl)-2-furoic acid shows a lit. mp of 233–237°C, but recrystallization solvents (methanol vs. ethanol) can shift this range by ±3°C . Consistently report purification methods and DSC profiles to standardize data.
Experimental Design Considerations
Q. What in vitro assays are most effective for evaluating the bioactivity of this compound?
- Methodology :
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
